Tetraethylammonium borohydride

Catalog No.
S1521892
CAS No.
17083-85-1
M.F
C8H20BN+
M. Wt
141.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium borohydride

CAS Number

17083-85-1

Product Name

Tetraethylammonium borohydride

Molecular Formula

C8H20BN+

Molecular Weight

141.06 g/mol

InChI

InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;

InChI Key

NQZKZGHOYUYCHU-UHFFFAOYSA-N

SMILES

[B-].CC[N+](CC)(CC)CC

Canonical SMILES

[B].CC[N+](CC)(CC)CC

Organic Synthesis

  • Reduction of carbonyl compounds: TEAB is a mild reducing agent commonly employed to convert aldehydes and ketones to their corresponding alcohols. It is particularly useful for reactions involving sensitive functional groups that might be incompatible with stronger reducing agents. Source: Journal of Organic Chemistry:
  • Hydroboration-oxidation: TEAB serves as a catalyst for hydroboration-oxidation, a two-step process for converting alkenes to alkanols with high regio- and stereoselectivity. Source: Organic Letters
  • Deoxygenation: TEAB can be used for deoxygenation reactions, removing oxygen-containing functional groups like epoxides and ethers. Source: The Journal of Organic Chemistry

Inorganic Chemistry

  • Synthesis of metal borohydrides: TEAB can be employed as a precursor for the synthesis of various metal borohydrides, which are important reducing agents and reagents in inorganic chemistry. Source: Inorganic Chemistry
  • Stabilization of reactive intermediates: Due to its bulky tetraethylammonium cation, TEAB can help stabilize reactive intermediates formed during inorganic reactions. Source: Journal of the American Chemical Society:

Other Applications

  • Polymer chemistry: TEAB finds use in certain polymer synthesis techniques, such as controlled radical polymerization, acting as a catalyst or activator. Source: Macromolecules
  • Analytical chemistry: TEAB can be used as a mobile phase modifier in high-performance liquid chromatography (HPLC) for improved separation of analytes. Source: Journal of Chromatography A)
Origin and Significance

Citation:

  • Sigma-Aldrich. Tetraethylammonium borohydride technical, >=95% (T); CAS No.: 17083-85-1:

Molecular Structure Analysis

Key Features

TEAB possesses a tetrahedral structure for the central boron atom (B) within the borohydride anion (BH4-). The four hydrogen atoms (H) are arranged around the boron in a tetrahedral fashion. The tetraethylammonium cation has a central nitrogen atom (N) bonded to four ethyl groups (C2H5). The positive charge is delocalized over the nitrogen and surrounding carbon atoms [2].

Notable Aspects

The separation of charge between the cation and anion allows TEAB to act as a source of the nucleophilic hydride ion (H-). The bulky tetraethylammonium cation helps to improve the solubility of the borohydride anion in organic solvents compared to other alkali metal borohydrides [2].

Citation:

  • American Elements. Tetraethylammonium Borohydride Technical:

Chemical Reactions Analysis

Synthesis

TEAB is typically synthesized by the reaction of tetraethylammonium bromide (Et4NBr) with sodium borohydride (NaBH4) in an organic solvent like diethyl ether. The reaction yields TEAB and sodium bromide (NaBr) as a byproduct [2].

Balanced Chemical Equation:

Et4NBr (aq) + NaBH4 (s) → TEAB (s) + NaBr (aq)

Decomposition

TEAB is relatively stable under inert atmosphere but decomposes upon exposure to air and moisture. Decomposition liberates hydrogen gas (H2) and forms various byproducts dependent on the specific conditions [3].

Other Relevant Reactions

TEAB functions as a reducing agent in various organic reactions. It can reduce carbonyl groups (C=O) to alcohols (C-OH) and imines (C=N) to amines (C-NH2). The reducing ability arises from the donation of the hydride ion (H-) from the BH4- moiety [4].

Citation:

  • TCI America. Tetraethylammonium Borohydride 17083-85-1:

  • John Wiley & Sons. Science of Synthesis: Borohydrides:

Note

Specific reaction conditions and detailed mechanisms for TEAB-mediated reductions can vary depending on the substrate and desired outcome.

Physical and Chemical Properties

  • Melting Point: 133-135 °C [1]
  • Boiling Point: Decomposes before boiling [2]
  • Solubility: Soluble in polar organic solvents like water, ethanol, and methanol. Slightly soluble in non-polar solvents like diethyl ether [2].
  • Stability: Air and moisture sensitive. Decomposes upon exposure [3].

Citation:

  • Sigma-Aldrich. Tetraethylammonium borohydride technical, >=95% (T); CAS No.: 17083-85-1:

  • American Elements. Tetraethylammonium Borohydride Technical:

  • TCI America. Tetraethylammonium Borohydride 17083-85-1:

Exact Mass

141.1688798 g/mol

Monoisotopic Mass

141.1688798 g/mol

Heavy Atom Count

10

UNII

QD2KD99MRX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

17083-85-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types